Product packaging for 23-Keto nemadectin(Cat. No.:CAS No. 112124-81-9)

23-Keto nemadectin

Cat. No.: B109443
CAS No.: 112124-81-9
M. Wt: 610.8 g/mol
InChI Key: VPWHZFYSDDOYRR-BVWZAJDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

23-Keto Nemadectin, also known as Desmethoxyamino Moxidectin, is a identified metabolite of the macrocyclic lactone parasiticide, Moxidectin . Its formation is a key step in the biotransformation pathway, as observed in metabolic studies on laboratory animals . This compound is therefore an essential standard in advanced research for elucidating the metabolic fate, environmental dispersion, and potential resistance mechanisms associated with Moxidectin use in veterinary medicine . Researchers utilize this compound in analytical methods to monitor drug depletion and residue depletion profiles in food-producing animals, contributing to the assurance of food safety . The study of such specific metabolites provides valuable insights into the stability and breakdown of endectocide drugs, supporting the development of effective strategies for parasite control in livestock and companion animals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₆H₅₀O₈ B109443 23-Keto nemadectin CAS No. 112124-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S,5'R,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-29,31-33,38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,31+,32+,33+,35-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWHZFYSDDOYRR-BVWZAJDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=O)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)CC(=O)[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112124-81-9
Record name 23-Keto nemadectin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112124819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-KETO NEMADECTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8UGZ945KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic and Biotransformational Pathways of 23 Keto Nemadectin

Enzymatic and Biocatalytic Synthesis Routes

Biocatalytic methods offer a highly selective and environmentally favorable alternative to traditional chemical synthesis. google.com They employ whole-cell microorganisms or isolated enzymes to perform the specific oxidation of LL-F28249-α, often under mild reaction conditions and without the need for protecting groups, which are typically required in chemical synthesis. google.com

Microbial Strains and Isolated Enzyme Systems for 23-Hydroxylation

A regioselective biological oxidation process can be used to selectively oxidize LL-F28249-α to the corresponding 23-keto compound. google.com This transformation is primarily achieved through the action of specific microbial strains that possess the necessary enzymatic machinery. Screening of various microorganisms has identified several strains capable of this specific C-23 oxidation.

Key enzyme systems implicated in this biocatalytic step include cytochrome P450 monooxygenases and alcohol dehydrogenases. google.commdpi.comnih.gov These enzymes facilitate the targeted oxidation of the secondary alcohol at the C-23 position to a ketone.

Microbial Strain/Enzyme SystemPrecursorProductKey Enzyme Class
Rhodococcus ruber DSM 44541LL-F28249-α23-Keto-LL-F28249-αAlcohol Dehydrogenase
Streptomyces sp.LL-F28249-α23-Keto-LL-F28249-αCytochrome P450 Monooxygenase
Actinoplanes sp. ATCC 53771L-696,474 (a cytochalasin)Hydroxylated metabolitesNot specified, but known for hydroxylation reactions

This interactive table summarizes microbial systems used for the biocatalytic synthesis of 23-Keto Nemadectin (B27624).

Process Optimization for Biocatalytic Conversion of LL-F28249-α

Optimizing the biocatalytic process is crucial for achieving high yields and making the method industrially viable. mdpi.com The conversion of LL-F28249-α can be performed using various forms of the biocatalyst, including vegetative cells, resting cells, freeze-dried cells, or even spores. google.com The process generally involves incubating the biocatalyst with the LL-F28249-α substrate in a reaction medium that does not necessarily promote microbial growth, allowing the cells' energy to be directed towards the conversion. google.com

Key optimization parameters include:

Biocatalyst Preparation : The biomass of the selected microorganism is first cultured under optimal growth conditions and then harvested by methods like filtration or centrifugation. google.com This biomass can be used immediately or stored, for example, by freeze-drying. google.com

Reaction Conditions : The incubation of the biocatalyst and substrate is carried out for a sufficient time to achieve a high conversion rate, typically targeting 80% to 99.9% conversion. google.com

Substrate and Cofactor Addition : In some processes, a co-substrate, such as acetone, is added to aid in the reaction. google.com

Product Recovery : Once the reaction is complete, 23-Keto nemadectin is separated from the reaction mixture using standard techniques like solvent extraction, filtration, or chromatography. google.com

An example of a batch process involves re-hydrating lyophilized cells of Rhodococcus ruber in a phosphate (B84403) buffer, adding the LL-F28249-α substrate and a co-substrate, and shaking the mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 16 hours). google.com

Cofactor Requirements and Regeneration Strategies in Biocatalysis

The primary enzymes responsible for the oxidation of LL-F28249-α, such as alcohol dehydrogenases and cytochrome P450 monooxygenases, are cofactor-dependent. google.comnih.gov These enzymes typically require nicotinamide (B372718) coenzymes like NAD(H) or NADP(H) to shuttle electrons during the redox reaction. tudelft.nluniovi.es

The high cost of these cofactors makes their stoichiometric use economically unfeasible for large-scale synthesis. researchgate.net Therefore, efficient in situ cofactor regeneration is a critical aspect of the biocatalytic process. illinois.edunih.gov

Regeneration Strategies:

Whole-Cell Systems : A significant advantage of using whole-cell biocatalysts is that cofactor regeneration is often handled by the cell's own metabolic machinery. researchgate.net The cell contains a pool of enzymes and substrates that can regenerate the oxidized/reduced forms of the cofactors.

Enzyme-Coupled Systems : For processes using isolated enzymes, a second enzyme system can be added for cofactor regeneration. A common strategy for regenerating NADH, for instance, involves using formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide. illinois.edu

Substrate-Coupled Systems : The regeneration can be coupled to the oxidation of a cheap co-substrate. For example, an alcohol dehydrogenase can be used to oxidize a secondary alcohol like isopropanol (B130326) to acetone, which simultaneously reduces NADP+ to NADPH. uniovi.es

Chemical Oxidation Methodologies

Chemical synthesis provides an alternative route to this compound. This approach generally requires a multi-step process that includes the protection of other reactive functional groups in the molecule to ensure the selective oxidation of the C-23 hydroxyl group. google.com

Selective Chemical Oxidation Reagents and Conditions

A significant challenge in the chemical oxidation of LL-F28249-α is the presence of another secondary hydroxyl group at the C-5 position. To achieve selective oxidation at C-23, the C-5 hydroxyl group must first be protected. google.com

Typical Chemical Synthesis Steps:

Protection : The 5-hydroxy group of LL-F28249-α is protected using a suitable protecting group, such as a p-nitrobenzoyl group. google.com

Oxidation : The 5-O-protected intermediate is then oxidized. A key reagent used for this step is stabilized o-iodoxybenzoic acid (SIBX), which allows for selective oxidation under mild conditions and gives high product yields. google.com The reaction is typically carried out in a solvent like toluene (B28343) with an organic base such as triethylamine. google.com

Work-up : The resulting 5-O-protected-23-keto-LL-F28249-α can then be isolated or used directly in the next step of moxidectin (B1677422) synthesis. google.com

Acid hydrolysis of moxidectin, a derivative of nemadectin, can also lead to the formation of 23-keto-nemadectin as a degradation product. researchgate.net

ReagentRoleTypical Conditions
p-Nitrobenzoyl chlorideProtecting agent for 5-OH groupIn a solvent like toluene with a base (e.g., triethylamine) google.com
Stabilized o-iodoxybenzoic acid (SIBX)Oxidizing agent for 23-OH groupMild conditions, optionally in the presence of a solvent google.com
AcidsCan lead to formation via degradationAcidic conditions during hydrolysis

This interactive table summarizes reagents used in the chemical synthesis of this compound.

Comparative Analysis of Synthetic Efficiencies and Selectivity

Both biocatalytic and chemical routes have distinct advantages and disadvantages regarding their efficiency, selectivity, and industrial applicability.

FeatureBiocatalytic SynthesisChemical Synthesis
Selectivity High regioselectivity, directly oxidizing the C-23 hydroxyl group without needing protecting groups. google.comLower selectivity, requiring a protection/deprotection sequence for the C-5 hydroxyl group to avoid side reactions. google.com
Reaction Conditions Mild conditions (e.g., physiological temperature and pH). google.comCan involve harsher conditions and potentially hazardous reagents. google.com
Process Steps Often a single-step conversion from the precursor to the product. google.comMulti-step process (protection, oxidation, deprotection), which can be longer and more complex. google.com
Yield High product yields are reported, with conversions often exceeding 90%. google.comHigh yields can be achieved with optimized reagents like SIBX. google.com
Environmental Impact Generally considered more environmentally friendly ("greener") due to the use of enzymes and milder conditions. google.comMay involve corrosive catalysts, large amounts of solvents, and hazardous oxidizing agents. google.comgoogle.com
Work-up Can be complex, involving separation of the product from biomass and aqueous media. google.comCan also be complex, requiring purification to remove reagents and by-products. google.com

Formation through Degradation Pathways of Moxidectin

This compound is recognized as a degradation product of moxidectin, a widely used anthelmintic agent. pharmaffiliates.comaxios-research.com Its formation is primarily associated with the chemical transformation of moxidectin under specific environmental and stress conditions. This section explores the mechanisms leading to the generation of this compound from its parent compound, moxidectin.

Acid-Induced Transformation Mechanisms Leading to this compound

The conversion of moxidectin to this compound can be induced by acidic conditions. researchgate.netnih.gov This transformation is a hydrolytic degradation process. epo.org

Forced degradation studies, which are conducted to understand the stability of drug substances under stress, have demonstrated that when moxidectin is subjected to acid hydrolysis, this compound is formed as a degradation product. researchgate.netnih.gov In these studies, moxidectin samples are stressed using acids, and the resulting products are analyzed. researchgate.netnih.gov The identification of this compound in these experiments was confirmed through advanced analytical techniques, including liquid chromatography, high-resolution mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov The molecular structure of this compound, with a molecular formula of C₃₆H₅₀O₈ and a molecular weight of 610.79, has been characterized through these methods. pharmaffiliates.comaxios-research.com

The formation of this compound from moxidectin under acidic stress involves the conversion of the oxime group at the C-23 position of moxidectin to a keto group. researchgate.net This chemical change is a key step in the degradation pathway.

Oxidative Stress and Photolytic Degradation Products of Moxidectin

In addition to acid hydrolysis, this compound has also been observed as a minor product under oxidative stress conditions. researchgate.netnih.gov When moxidectin is exposed to oxidizing agents, such as hydrogen peroxide, a small amount of this compound can be formed alongside other degradation products. researchgate.netnih.govtudublin.ie This indicates that oxidation can also contribute to the cleavage of the methoxime group at the C-23 position, leading to the formation of the keto derivative.

Moxidectin is also susceptible to degradation by UV light, a process known as photolysis. plos.org Photodegradation of moxidectin in water is rapid, with a reported half-life of 6.8 hours. tudublin.iefda.gov While several photodegradation products are formed, they are often present at trace levels and have not all been individually identified. fda.govusda.gov Although direct evidence from the provided search results does not explicitly name this compound as a primary photolytic degradation product, the general instability of moxidectin under UV light suggests a potential pathway for its formation. plos.org

Environmental and Stress-Induced Formation Conditions

The formation of this compound is a result of specific environmental and stress-induced conditions that promote the degradation of moxidectin. These conditions are primarily acidic environments and the presence of oxidative agents. researchgate.netnih.gov

The European Medicines Agency (EMA) has classified moxidectin as a persistent, bioaccumulative, and toxic (PBT) substance, indicating that its presence and degradation in the environment are of concern. europa.eu Moxidectin is excreted in the feces of treated animals and can persist in dung and soil. researchgate.netnih.gov In these environmental compartments, it can be subjected to various degradation processes, including microbial degradation and photolysis. fda.govresearchgate.net

While moxidectin shows good stability under thermal stress, its breakdown under acidic and oxidative conditions highlights the specific chemical environments that favor the formation of this compound. researchgate.netnih.govscispace.com The table below summarizes the conditions under which the degradation of moxidectin and the formation of its byproducts, including this compound, have been observed.

Stress ConditionPrimary Degradation Products of MoxidectinFormation of this compoundReference
Acid Hydrolysis 3,4-epoxy-moxidectin, 23-keto-nemadectinYes researchgate.netnih.gov
Oxidative Stress 3,4-epoxy-moxidectin, other oxidation productsYes (to a lesser extent) researchgate.netnih.gov
Alkaline Hydrolysis 2-epi and ∆2,3 isomers (impurities D and E)Not reported researchgate.net
Thermal Stress Good stabilityNot reported researchgate.netscispace.com
Photolytic Degradation Multiple unidentified trace-level productsNot explicitly identified fda.govusda.gov

This information underscores that the primary pathway for the formation of this compound is through the acid-induced degradation of moxidectin, with a minor contribution from oxidative stress.

Pharmacological Activities and Mechanistic Investigations of 23 Keto Nemadectin

Broad-Spectrum Antiparasitic Efficacy

23-Keto nemadectin (B27624) is recognized as a potent endectocide, a compound effective against both internal (endoparasites) and external (ectoparasites) parasites. smolecule.com Its activity is analogous to that of its parent compound, moxidectin (B1677422), and the broader nemadectin family, which are known for their significant efficacy against a wide array of parasitic worms and arthropods. smolecule.com The antiparasitic action of these compounds generally results in the paralysis and eventual death of the targeted parasites. ncats.io

Efficacy Against Nematode Species

The parent compound, nemadectin, from which 23-Keto nemadectin is derived, exhibits marked nematocidal activity. Research on nemadectin and its derivatives has confirmed their ability to induce paralysis in various nematode species. Moxidectin, the direct precursor to this compound, is effective against gastrointestinal nematodes such as Toxocara canis, Ancylostoma caninum, Uncinaria stenocephala, Toxascaris leonina, and Trichuris vulpis. europa.eu It is also used in the prevention of heartworm disease caused by Dirofilaria immitis larvae. europa.eu Given that this compound exhibits similar biological activity, it is considered effective against a comparable range of nematode parasites. smolecule.com

Efficacy Against Arthropod Parasite Species

The endectocidal nature of the nemadectin family extends to various arthropod parasites. google.com Moxidectin, for instance, is utilized for the treatment and prevention of flea infestations, specifically from Ctenocephalides felis, and is effective against other ectoparasites like mites. europa.eugoogle.com The broad-spectrum efficacy of nemadectin has also been noted against agricultural pests such as aphids and migratory orthopterans. google.com This activity profile suggests that this compound is also effective against a range of parasitic arthropods.

Table 1: Representative Antiparasitic Spectrum of the Nemadectin/Moxidectin Family This table reflects the known efficacy of the parent compounds, which is indicative of the expected activity of this compound.

Parasite ClassTarget SpeciesCommon Name
Nematodes Dirofilaria immitisHeartworm
Toxocara canisCanine Roundworm
Ancylostoma caninumCanine Hookworm
Trichuris vulpisWhipworm
Arthropods Ctenocephalides felisCat Flea
Mite speciesMites
Tick speciesTicks

Comparative Pharmacological Profiling with Avermectins and Milbemycins

This compound belongs to the milbemycin class of macrocyclic lactones, which are structurally and pharmacologically related to the avermectins. nih.govcabidigitallibrary.org Both classes are fermentation products of Streptomyces species and share a 16-membered macrocyclic lactone core, which is essential for their biological activity. mdpi.com

The primary structural distinction between the two families is at the C-13 position of the macrolide ring; avermectins possess a disaccharide (bisoleandrosyloxy) substituent at this position, which is absent in milbemycins like nemadectin and its derivatives. cabidigitallibrary.orgresearchgate.netasm.org Other structural variations exist at C-23 and the C-25 side chain. cabidigitallibrary.orgasm.org Nemadectin is distinguished by an unsaturated side chain at the C-25 position. Moxidectin, its semi-synthetic derivative, features a unique methoxime moiety at C-23, the hydrolysis of which yields this compound. epo.orgcabidigitallibrary.org

Pharmacologically, while both groups act on the same molecular targets, milbemycins are noted for having enhanced potency and a different spectrum of activity against certain parasites compared to avermectins. researchgate.netasm.org

Table 2: Comparative Profile of Milbemycins and Avermectins

FeatureMilbemycins (e.g., this compound)Avermectins (e.g., Ivermectin)
Origin Fermentation product of Streptomyces spp.Fermentation product of Streptomyces avermitilis
Core Structure 16-membered macrocyclic lactone16-membered macrocyclic lactone
C-13 Substituent Typically unsubstituted (hydroxyl or keto group)Disaccharide moiety (oleandrose)
C-23 Substituent Varies (e.g., Keto group in this compound)Typically a hydroxyl group or double bond
Biological Activity Potent endectocide activity. smolecule.comPotent endectocide activity. researchgate.net

Molecular Mechanisms Underlying Antiparasitic Action

The potent antiparasitic effects of this compound and related macrocyclic lactones are rooted in their specific interactions with the nervous and muscular systems of invertebrate parasites.

Modulatory Effects on Ligand-Gated Chloride Channels

The primary molecular target for both milbemycins and avermectins is the ligand-gated chloride ion channels in the nerve and muscle cells of invertebrates. ncats.ionih.gov These compounds act as agonists, binding to glutamate-gated chloride channels (GluCls) and, to some extent, gamma-aminobutyric acid (GABA)-gated chloride channels. ncats.ionih.gov These channels are exclusive to invertebrates, which contributes to the selective toxicity of the drugs. ncats.io

The binding of the compound to these receptors potentiates the channels' activity, leading to an increased influx of chloride ions into the cell. ncats.io This influx causes hyperpolarization of the neuronal or muscle cell membrane, making it less excitable. The result is an interruption of nerve signal transmission, leading to flaccid paralysis and ultimately the death of the parasite. ncats.ionih.gov This mechanism of action is presumed for this compound, consistent with its structural class. smolecule.com

Structural Determinants of Receptor Binding and Activity

The specific structure of a macrocyclic lactone is crucial for its binding affinity and pharmacological activity. The 16-membered macrocyclic lactone ring forms the fundamental scaffold for interaction with the receptor. mdpi.com The various substituents on this ring modulate the compound's potency and spectrum of activity.

For this compound, the keto group at the C-23 position is a defining feature. This functional group is formed via the hydrolysis of the methoxime group found at the same position in its precursor, moxidectin. epo.orgresearchgate.net The C-23 position is a known site for chemical modification that influences the compound's properties. cabidigitallibrary.org While direct binding studies on this compound are not extensively detailed, the structure of this region is critical. It is understood that modifications at the C-23 and C-25 positions, along with the absence of the C-13 disaccharide, are key structural determinants that differentiate the binding and activity profiles of milbemycins from those of avermectins. asm.org

Metabolomic and Pharmacokinetic Investigations of 23 Keto Nemadectin

Identification and Characterization as a Moxidectin (B1677422) Metabolite

23-Keto nemadectin (B27624), also known as desmethoxyamino moxidectin, is recognized as a metabolite of the broad-spectrum endectocide, moxidectin. pharmaffiliates.com Moxidectin itself is a semisynthetic derivative of nemadectin, a natural fermentation product of Streptomyces cyaneogriseus. cabidigitallibrary.org The metabolic transformation of moxidectin in the body leads to the formation of several derivatives, including 23-keto nemadectin. cabidigitallibrary.orginchem.org

Studies on the metabolism of moxidectin have been conducted in various animal models, including rats, sheep, and cattle, revealing a consistent pattern of biotransformation. inchem.orgfao.org Following administration, moxidectin is primarily excreted in the feces, with the parent drug being the major component. cabidigitallibrary.orginchem.org However, several metabolites have been identified in tissues and excreta.

The primary route of moxidectin metabolism is hydroxylation, leading to the formation of various hydroxylated derivatives. cabidigitallibrary.orgdrugbank.com The this compound metabolite results from the oxidation of the parent molecule. inchem.org

Table 1: Moxidectin Metabolism in Different Animal Species

Animal Model Primary Excretion Route Major Component in Excreta Identified Metabolites of Moxidectin Reference
Rats Feces Parent Moxidectin 23-keto derivative, monohydroxylated compounds, C-14 hydroxymethyl, C-4 hydroxymethyl inchem.org
Sheep Feces Parent Moxidectin 9-monohydroxylated derivative, 23-keto derivative, other hydroxylated derivatives cabidigitallibrary.orginchem.org

To further elucidate the metabolic pathways of moxidectin, in vitro studies using liver microsomal preparations from various species have been employed. cabidigitallibrary.org These studies have been instrumental in confirming the metabolic products identified in in vivo experiments and have facilitated their structural characterization. cabidigitallibrary.org

Incubation of ¹⁴C-labeled moxidectin with liver microsomes from rats resulted in the formation of the same metabolites found in in vivo studies, including the 23-keto derivative. inchem.org This confirms that the liver is a primary site of moxidectin metabolism and that the enzymatic systems present in microsomes are responsible for its biotransformation.

Comparative in vitro metabolism studies using hepatic microsomes from cattle, sheep, and deer have shown that moxidectin is the main component recovered after incubation, indicating that a significant portion of the drug remains unmetabolized. fao.org The metabolic profile was found to be qualitatively similar across these species, with no single metabolite, including this compound, accounting for more than 10% of the total radioactivity in deer preparations. fao.org The extent of metabolism, however, varies between species, with sheep microsomes showing the highest metabolic activity, followed by cows, deer, goats, rabbits, and rats. nih.govresearchgate.net The primary biotransformation pathway confirmed in these in vitro systems is hydroxylation, mediated by cytochrome P450 enzymes, particularly from the CYP3A and CYP2B families. cabidigitallibrary.orgdrugbank.com

Table 2: Comparative in vitro Metabolism of Moxidectin in Hepatic Microsomes

Species Extent of Moxidectin Metabolism (%) Major Metabolite Type Reference
Sheep 32.7 Monohydroxymethyl nih.govresearchgate.net
Cow 20.6 Monohydroxymethyl nih.govresearchgate.net
Deer 15.4 Monohydroxymethyl nih.govresearchgate.net
Goat 12.7 Monohydroxymethyl nih.govresearchgate.net
Rabbit 7.0 Monohydroxymethyl nih.govresearchgate.net
Rat 3.0 Monohydroxymethyl nih.govresearchgate.net

In vivo Metabolic Fate in Animal Models

Biological Significance of this compound as a Metabolite

The formation of metabolites such as this compound is a part of the body's process to detoxify and eliminate foreign compounds. While moxidectin itself is highly active against a wide range of parasites, the biological activity of its metabolites is also a subject of interest. science-line.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Methodologies for Isolation and Quantitation

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), serves as the foundational technique for the separation and quantification of 23-Keto nemadectin (B27624) from its parent compound and other related impurities. nih.gov

HPLC is extensively used for the analysis of 23-Keto nemadectin, which often appears as an impurity in moxidectin (B1677422) stability studies. nih.goveuropa.eu Reversed-phase HPLC methods are typically employed, capable of separating the highly complex mixture of moxidectin and its various degradation products. researchgate.net In one study, this compound was identified as "impurity 2" during the acid hydrolysis of moxidectin. researchgate.netnih.gov The development of these HPLC methods is crucial for quality control in both bulk drug substances and finished pharmaceutical products, with some methods demonstrating significant improvements over existing pharmacopeial standards by achieving better separation of key impurities. researchgate.net Semi-preparative HPLC has also been utilized to isolate sufficient quantities of this compound for further comprehensive spectroscopic analysis. researchgate.net

Table 1: Exemplary HPLC System Parameters for Moxidectin Impurity Profiling

Parameter Details
Column HALO C18 (100 × 4.6 mm, 2.7 µm)
Mobile Phase A: Water/Acetonitrile (60/40, v/v) B: Ethanol/Isopropanol (B130326) (50/50, v/v)
Elution Mode Gradient Elution
Detection UV

Note: This table represents a typical system used for separating moxidectin and its degradation products, including this compound. Specific gradient conditions are optimized based on the full impurity profile. researchgate.net

Establishing robust chromatographic profiles is critical when analyzing this compound in complex matrices, such as stressed drug samples or biological fluids. These profiles serve as fingerprints to assess the stability of moxidectin. researchgate.netnih.gov Studies involving forced degradation of moxidectin under various conditions (acidic, alkaline, oxidative, thermal, and photolytic) rely on these profiles to track the formation of degradants like this compound. researchgate.netnih.govmdpi.com By comparing the chromatographic profile of a test sample against a reference standard and known impurities, analysts can identify and quantify this compound, ensuring the quality and safety of the pharmaceutical product. researchgate.net The identification of this compound as a minor metabolite in rats also highlights the need for robust methods to analyze complex biological samples. europa.eu

High-Performance Liquid Chromatography (HPLC) Applications

Mass Spectrometric Approaches for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, providing precise mass information and details about its chemical substructures through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound by measuring its mass with very high accuracy. nih.govresearchgate.net Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) have been used to identify the accurate mass of the molecular ion peak for this compound. researchgate.netnih.gov This analysis confirmed its molecular formula as C₃₆H₅₀O₈. lgcstandards.comnih.gov The high resolution distinguishes it from other co-eluting impurities or isomers, which may have the same nominal mass but different elemental compositions. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₃₆H₅₀O₈ lgcstandards.comnih.gov
Theoretical Accurate Mass 610.35057 Da nih.gov
Experimental Mass (as [M+H]⁺) m/z 611.35684 researchgate.netnih.gov

Note: The experimental mass corresponds to the protonated molecule, consistent with the theoretical mass of the neutral compound.

Tandem mass spectrometry (MS/MS or MSⁿ) provides conclusive structural evidence by breaking down the selected molecular ion and analyzing its fragment ions. For this compound, MSⁿ experiments have been carried out to multiple levels (up to MS⁷), generating detailed fragmentation pathways that support the proposed structure. researchgate.netnih.gov The fragmentation pattern is characterized by the conversion of the methoxime group at the C-23 position of moxidectin into a keto group. researchgate.net This structural change is confirmed by comparing its fragmentation pathway with that of the parent moxidectin molecule. researchgate.nettudublin.ie This comparative analysis is a cornerstone of identifying transformation products in degradation and metabolic studies. tudublin.ie

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

While mass spectrometry provides strong evidence for the molecular formula and key structural features, Nuclear Magnetic Resonance (NMR) spectroscopy is required for the complete and unambiguous assignment of the entire molecular structure. Following isolation, this compound was fully characterized using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques such as COSY, HSQC, and NOESY. researchgate.netnih.gov These advanced NMR methods allow for the precise assignment of every proton and carbon atom in the molecule, confirming the presence of the keto group at the C-23 position and verifying that the rest of the complex macrocyclic lactone structure remains intact. researchgate.netnih.gov The data obtained from these experiments provide irrefutable proof of the compound's identity.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of organic molecules like this compound. The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

The full characterization of this compound has been achieved through comprehensive ¹H and ¹³C NMR experiments. dntb.gov.uanih.govunisa.edu.au Although the complete spectral data is detailed in specialized research literature, the following tables represent the types of data obtained from such analyses.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound (Note: The following data is illustrative and based on typical chemical shifts for similar structures. Precise values are found in the cited literature.)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-35.5 - 5.7m-
H-53.8 - 4.0m-
H-64.5 - 4.7d~6.0
H-84.9 - 5.1m-
H-105.3 - 5.5m-
H-115.7 - 5.9m-
H-134.9 - 5.1m-
H-173.3 - 3.5m-
H-193.9 - 4.1m-
H-253.0 - 3.2m-

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound (Note: The following data is illustrative and based on typical chemical shifts for similar structures. Precise values are found in the cited literature.)

CarbonChemical Shift (ppm)
C-1~170
C-3~125
C-5~80
C-6~70
C-7~40
C-8~85
C-9~140
C-10~120
C-11~135
C-12~45
C-13~75
C-14~35
C-17~60
C-23~200 (Ketone)
C-25~40

Two-Dimensional NMR Techniques (NOESY, COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure of complex molecules by revealing through-bond and through-space correlations between nuclei. For this compound, a suite of 2D NMR experiments was employed for its full structural assignment. dntb.gov.uanih.govunisa.edu.au

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which is critical for determining the stereochemistry of the molecule.

Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and piecing together the carbon skeleton.

Application in Impurity and Degradant Characterization of Related Compounds

The analytical methodologies developed for the characterization of this compound are directly applicable to the broader field of pharmaceutical impurity and degradant profiling. This compound itself is a prime example of such an application, having been identified as a degradation product of moxidectin formed under acidic hydrolysis and to a lesser extent, oxidative stress conditions. dntb.gov.uaunisa.edu.au

The process involves subjecting the parent drug, such as moxidectin or other related milbemycins, to forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light). dntb.gov.uaunisa.edu.au The resulting mixture of the parent drug and its degradation products is then separated using techniques like High-Performance Liquid Chromatography (HPLC). The isolated impurities are subsequently subjected to the same rigorous spectroscopic analysis, including ¹H NMR, ¹³C NMR, and a battery of 2D NMR experiments (COSY, HSQC, HMBC, NOESY), along with mass spectrometry. dntb.gov.uanih.govunisa.edu.au

This comprehensive approach allows for the unequivocal identification and structural elucidation of previously unknown impurities and degradants. dntb.gov.uaunisa.edu.au The knowledge gained from characterizing compounds like this compound is vital for establishing the stability profile of the active pharmaceutical ingredient, ensuring the quality and safety of the final drug product, and informing the development of stable formulations. dntb.gov.ua

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Elucidating the Role of the C-23 Keto Functional Group in Bioactivity

The introduction of a ketone at the C-23 position of the nemadectin (B27624) macrocycle has been shown to be compatible with potent antiparasitic and insecticidal activity. google.com This is noteworthy, as the parent compound, nemadectin, possesses a hydroxyl group at this position, which is a key site for metabolic transformations and chemical derivatization.

One of the most commercially successful derivatives of nemadectin is moxidectin (B1677422), which features a methoxime group at the C-23 position. Moxidectin is recognized for its enhanced potency, lower toxicity, and efficacy against parasites that have developed resistance to other macrocyclic lactones like ivermectin. cabidigitallibrary.org The high bioactivity of moxidectin underscores the importance of the C-23 position in the interaction of these molecules with their biological targets, primarily glutamate-gated chloride ion channels in invertebrates. bioaustralis.com

23-Keto nemadectin often arises as a hydrolytic degradation product of moxidectin, particularly under acidic conditions. researchgate.net The fact that this keto-derivative retains significant biological activity is a crucial piece of the SAR puzzle. It suggests that while the C-23 substituent profoundly influences the pharmacokinetic and pharmacodynamic properties of the molecule, the presence of an oxygen atom at this position, whether as a hydroxyl, a methoxime, or a ketone, is permissive for antiparasitic action. It is hypothesized that the C-23 keto group can participate in hydrogen bonding interactions within the target receptor, similar to the hydroxyl or oxime functionalities, thereby maintaining the necessary binding affinity for biological effect.

Furthermore, a unique phosphorylated nemadectin derivative at the C-23 position has been generated through biotransformation, highlighting that this position is amenable to various substitutions, with retention of biological activity. europa.eu The bioactivity of this compound, a metabolite of the highly potent moxidectin, suggests that the ketone functionality is a viable option for the design of new antiparasitic agents.

Design and Synthesis of Novel this compound Derivatives

The primary route to this compound reported in the scientific literature is through the degradation of moxidectin. The synthesis of moxidectin itself is a semi-synthetic process starting from nemadectin, which is produced via fermentation of Streptomyces cyaneogriseus. researchgate.net This multi-step synthesis involves the protection of hydroxyl groups, oxidation of the C-23 hydroxyl to a ketone, and subsequent oximation to yield moxidectin. bioaustralis.comresearchgate.net

The key intermediate in the synthesis of moxidectin is, in fact, a protected form of this compound. The process typically involves:

Protection of other reactive hydroxyl groups on the nemadectin molecule to ensure selective modification at the C-23 position.

Oxidation of the C-23 hydroxyl group to a ketone. This step directly yields the 23-keto derivative.

Deprotection of the other hydroxyl groups would then yield this compound.

While this compound is a known and potent compound, the available scientific literature does not extensively detail the use of this compound as a starting scaffold for the rational design and synthesis of a broad series of novel analogs. Research has largely focused on the synthesis and modification of other positions on the avermectin (B7782182) and milbemycin rings, such as the C-5, C-13, and C-25 positions, to enhance bioactivity. asm.orgnih.gov However, the established potency of 23-keto avermectin derivatives suggests that the synthesis of novel analogs from a this compound template is a promising area for future research. Such research could involve the introduction of various substituents at other positions on the macrocycle to explore their combined effect on antiparasitic efficacy.

Correlation of Structural Modifications with Antiparasitic Potency

A direct and comprehensive structure-activity relationship study for a series of novel this compound derivatives is not yet available in the public domain. However, by comparing the known bioactivities of nemadectin, moxidectin, and this compound, we can infer the impact of the C-23 substituent on antiparasitic potency.

Nemadectin itself is a potent anthelmintic. mdpi.com The modification of its C-23 hydroxyl group to a methoxime group in moxidectin leads to a significant enhancement in potency and a longer biological half-life. bioaustralis.com The 23-keto derivative of moxidectin, which is this compound, has been noted as a minor but biologically active metabolite. cabidigitallibrary.org

Compound NameC-23 SubstituentKey Bioactivity Characteristics
NemadectinHydroxyl (-OH)Broad-spectrum antiparasitic activity.
MoxidectinMethoxime (=N-OCH₃)Enhanced potency and longer half-life compared to nemadectin. bioaustralis.com
This compoundKetone (=O)Potent antiparasitic and insecticidal compound. google.com

Translational Research and Pharmaceutical Significance

Role as a Key Intermediate in Moxidectin (B1677422) Manufacturing Processes

Moxidectin is a semi-synthetic derivative of nemadectin (B27624), a natural product obtained from the fermentation of the bacterium Streptomyces cyaneogriseus subsp. noncyanogenus. wikipedia.orgmedkoo.com The chemical transformation of nemadectin into moxidectin involves a multi-step synthesis where 23-Keto nemadectin, or a protected version thereof, serves as a pivotal intermediate. usda.govresearchgate.net

The manufacturing process typically involves the following key transformations:

Protection: The 5-hydroxy group of the nemadectin starting material is protected, often using a reagent like p-nitrobenzoyl chloride. This step yields a 5-O-(p-nitrobenzoyl)-nemadectin derivative. usda.gov

Oxidation: The protected nemadectin is then oxidized specifically at the C-23 position. This oxidation step converts the hydroxyl group at C-23 into a ketone, forming a 5-O-(p-nitrobenzoyl)-23-oxo-nemadectin derivative. usda.gov This crystalline intermediate is a protected form of this compound.

Oximation: The 23-keto group of the intermediate is then reacted with methoxylamine. This reaction converts the ketone into a methyloxime group, resulting in a 23-(methyloxime)-5-O-(p-nitrobenzoyl)-nemadectin intermediate. usda.govchemicalbook.com

Deprotection: In the final step, the protecting group at the 5-position is removed under basic conditions to yield the final active pharmaceutical ingredient, moxidectin. usda.gov

This synthetic pathway underscores the indispensable role of the 23-keto intermediate. Its formation is a crucial step that enables the specific introduction of the methoxime moiety at the C-23 position, a structural feature that is unique to moxidectin and contributes to its enhanced lipophilicity and longer biological half-life compared to nemadectin. uniscience.co.krcabidigitallibrary.org

Table 1: Key Stages in Moxidectin Synthesis Involving the 23-Keto Intermediate

StageStarting MaterialKey Reagent(s)Intermediate FormedPurpose
Protection Nemadectinp-nitrobenzoyl chloride5-O-(p-nitrobenzoyl)-nemadectinTo shield the reactive 5-hydroxy group during oxidation. usda.gov
Oxidation Protected NemadectinOxidizing agent5-O-(p-nitrobenzoyl)-23-oxo-nemadectinTo create the C-23 ketone functionality. usda.gov
Oximation Protected 23-oxo-nemadectinMethoxylamine hydrochloride23-(methyloxime)-5-O-(p-nitrobenzoyl)-nemadectinTo introduce the characteristic methoxime group. usda.govchemicalbook.com
Deprotection Protected 23-(methyloxime)-nemadectinBaseMoxidectinTo yield the final active molecule. usda.gov

Significance in Pharmaceutical Quality Control and Stability Assessment of Moxidectin Preparations

Beyond its role in synthesis, this compound is a significant compound in the quality control of moxidectin. clearsynth.com It is recognized as both a process-related impurity and a degradation product. conicet.gov.arclearsynth.com The presence and quantity of such impurities can influence the efficacy and safety of the final drug product, making their monitoring essential. conicet.gov.arontosight.ai

Research has shown that moxidectin can degrade under certain stress conditions to form this compound. nih.gov Specifically, it has been identified as a previously unreported degradation product that forms under acid hydrolysis and, to a lesser extent, under oxidative stress. nih.govresearchgate.net In studies evaluating the stability of moxidectin, forced degradation experiments demonstrated that acid treatment of moxidectin leads to the formation of this compound and another impurity, 3,4-epoxy-moxidectin. nih.govtudublin.ie

The identification and characterization of degradation products like this compound are crucial for:

Establishing Stability Profiles: Understanding how moxidectin degrades helps in determining appropriate storage conditions and shelf-life for pharmaceutical preparations. nih.goveuropa.eu

Developing Analytical Methods: Sophisticated analytical techniques are required to separate, identify, and quantify impurities in the active pharmaceutical ingredient and finished products. researchgate.netdergipark.org.tr High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose. ontosight.aiontosight.ai The structural elucidation of this compound was definitively achieved using a combination of Liquid Chromatography, high-resolution Fourier Transform Mass Spectrometry (FT-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Regulatory Compliance: Pharmacopeial monographs, such as the European Pharmacopoeia, set limits for known and unknown impurities. conicet.gov.arnih.gov The identification of this compound as a degradation product provides valuable information for updating and refining these regulatory standards to ensure product quality. nih.govresearchgate.net

Table 2: Analytical Data for this compound

PropertyValue/DescriptionSource
CAS Number 112124-81-9 clearsynth.compharmaffiliates.comnih.gov
Molecular Formula C36H50O8 pharmaffiliates.comnih.gov
Molecular Weight 610.79 g/mol pharmaffiliates.compharmaffiliates.com
Synonyms Desmethoxyamino Moxidectin; (6R,25S)-5-O-Demethyl-28-deoxy-25-[(1E)-1,3-dimethyl-1-buten-1-yl]-6,28-epoxy-23-oxomilbemycin B clearsynth.compharmaffiliates.com
Identification Method Forms under acid hydrolysis and oxidative stress of moxidectin. nih.govresearchgate.net
Characterization Techniques LC, LTQ FT-MS, H/D exchange, NMR (1H, 13C, HMBC, NOESY, COSY, HSQC). conicet.gov.arnih.gov
Mass Spectrometry Data Molecular ion peak [M+H]+ at m/z 611.35684. nih.gov

Exploration of this compound as a Lead Compound for Antiparasitic Drug Discovery

The process of discovering new drugs often begins with identifying a "lead compound"—a chemical structure with promising biological activity that can be modified to enhance its properties. hilarispublisher.comdoi.org this compound has been noted for its own biological activity, making it a candidate for such exploration.

It is known to be a metabolite of moxidectin in rats and exhibits biological activity similar to its parent compound, functioning as a potent endectocide. pharmaffiliates.comcabidigitallibrary.orgsmolecule.cominchem.org This inherent antiparasitic activity suggests that the core structure of this compound is effective against parasites.

While extensive research programs focusing solely on this compound as a lead compound are not widely documented in the provided results, its status as an active metabolite and its structural relationship to the highly effective nemadectin and moxidectin molecules make it a point of interest. nih.gov The exploration of derivatives from nemadectin, the precursor to both moxidectin and this compound, has been a fruitful area of research. researchgate.net The chemical scaffold of this compound, with its reactive ketone group at C-23, offers a versatile handle for synthetic modifications. This allows for the potential creation of a library of new derivatives that could be screened for improved potency, a broader spectrum of activity, or efficacy against drug-resistant parasite strains.

Emerging Research Avenues and Future Perspectives

Deeper Mechanistic Elucidation at the Molecular Level

The primary mechanism of action for the broader class of avermectins and milbemycins, to which 23-Keto nemadectin (B27624) belongs, involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrates. mdpi.commdpi.comnih.gov This interaction leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite. mdpi.comnih.govresearchgate.net

While it is presumed that 23-Keto nemadectin shares this general mode of action, the specific nuances of its interaction with GluCls at the molecular level remain an area for deeper investigation. smolecule.com Future research will likely focus on:

Receptor Binding Affinity: Quantifying the binding affinity of this compound to various GluCl subunit isoforms and comparing it to that of nemadectin and moxidectin (B1677422). This will help to understand the impact of the C-23 keto group on receptor interaction.

Channel Gating Dynamics: Investigating how this compound influences the opening and closing kinetics of GluCls. Studies on ivermectin have shown that it acts as an allosteric modulator, causing channels to open slowly and almost irreversibly. nih.govbiorxiv.org Determining if this compound induces similar or distinct gating dynamics is crucial.

Subunit Specificity: Nematodes possess multiple GluCl subunit genes (e.g., avr-14, glc-2, glc-3, and glc-4), which can form a variety of channel subtypes. nih.govbiorxiv.org Elucidating the preference of this compound for specific subunit compositions will provide a more detailed picture of its target selectivity.

Interestingly, some research has indicated that this compound exhibits potent activity against flatworms, causing contractile paralysis, whereas moxidectin and nemadectin were inactive at the tested concentrations. aavp.org This suggests a potentially different or more pronounced mechanism of action in certain organisms, warranting further exploration beyond the classical GluCl target.

Development of Green and Efficient Synthetic Strategies for this compound

Currently, this compound is primarily known as a degradation product formed from moxidectin under acidic conditions or through biotransformation. tudublin.ieresearchgate.net The development of dedicated, efficient, and environmentally friendly synthetic routes is a key area of future research.

Current and Potential Synthetic Approaches:

ApproachDescriptionPotential for Green Chemistry
Acid Hydrolysis Treatment of moxidectin with acid leads to the formation of this compound. tudublin.ie This method, while straightforward, may not be the most efficient or environmentally benign due to the use of strong acids and potential for side products.Low to moderate. Requires neutralization and may generate significant waste.
Biocatalytic Oxidation The use of microorganisms or their enzymes to selectively oxidize the C-23 position of nemadectin or moxidectin offers a promising green alternative. smolecule.com This approach can offer high specificity and mild reaction conditions.High. Utilizes renewable biocatalysts and often aqueous-based systems, reducing the need for harsh chemicals and organic solvents. nih.gov
Chemoenzymatic Synthesis This hybrid approach combines chemical synthesis steps with enzymatic transformations to achieve the desired product with high efficiency and selectivity. For instance, a chemical precursor could be biotransformed in the final step to yield this compound.High. Leverages the benefits of both chemical and biological catalysis to create more sustainable synthetic pathways.
Flow Chemistry Continuous flow reactors can enhance the efficiency and safety of chemical reactions, including oxidations. nih.gov This technology allows for precise control over reaction parameters, potentially leading to higher yields and reduced waste.High. Improves energy efficiency, minimizes solvent use, and allows for easier scale-up compared to traditional batch processes. nih.gov

Future efforts will likely focus on optimizing biocatalytic and chemoenzymatic methods to enable the large-scale, sustainable production of this compound for further research and potential applications.

Investigation of Undiscovered Pharmacological and Biological Activities

While the anthelmintic properties of the milbemycin family are well-documented, the full spectrum of biological activities for this compound is yet to be explored. mdpi.com As a distinct chemical entity, it may possess unique pharmacological properties.

A notable finding is the potent activity of this compound against flatworms, an area where its parent compounds were found to be inactive. aavp.org This opens up a significant avenue for research into its potential as a flukicide or cestocide.

Future investigations should systematically screen this compound against a wide range of biological targets, including:

Other Parasite Classes: Beyond nematodes and flatworms, its efficacy against other endo- and ectoparasites should be evaluated.

Insecticidal and Acaricidal Activity: The parent compound, nemadectin, has known insecticidal properties. mdpi.com Determining the insecticidal and acaricidal spectrum of this compound is a logical next step.

Antifungal and Antibacterial Activity: Macrocyclic lactones can sometimes exhibit antimicrobial properties. mdpi.com

Anticancer and Other Human Health Applications: Avermectins have been investigated for various therapeutic uses, including anticancer and antiviral activities. mdpi.com Exploring similar potential in this compound could uncover novel therapeutic leads.

Environmental Biotransformation and Ecotoxicological Implications as a Degradant

As a known degradation product of moxidectin, understanding the environmental fate and ecotoxicological profile of this compound is critical. tudublin.ie Avermectins and their metabolites can be excreted from treated animals and persist in the environment, potentially impacting non-target organisms. mdpi.comresearchgate.netscilit.com

Research in this area should focus on:

Rates of Formation and Degradation: Determining the kinetics of this compound formation from moxidectin in various environmental matrices (soil, water, dung) and its subsequent degradation pathways and half-life. tudublin.ie

Toxicity to Non-Target Invertebrates: Avermectins are known to be toxic to beneficial invertebrates such as dung beetles and earthworms. mdpi.comresearchgate.net Assessing the specific toxicity of this compound to these and other ecologically important species is crucial for a complete environmental risk assessment.

Bioaccumulation Potential: Investigating the lipophilicity and potential for bioaccumulation of this compound in food chains. tandfonline.com

Microbial Biotransformation: Identifying specific microorganisms in the soil and aquatic environments that are capable of degrading or transforming this compound. Studies have shown that microbial transformation can lead to new derivatives of nemadectin. nih.govresearchgate.net

Targeted Analog Synthesis for Improved Efficacy and Selectivity Profiles

The structure of this compound provides a unique scaffold for the synthesis of novel analogs with potentially enhanced properties. Structure-activity relationship (SAR) studies are fundamental to designing new molecules with improved efficacy, a broader spectrum of activity, or increased selectivity for parasite targets over host tissues. researchgate.netmdpi.com

Future synthetic efforts could explore modifications at various positions of the this compound molecule:

The C-25 Side Chain: This position is known to be critical for the activity of milbemycins and avermectins. asm.org Synthesizing analogs with different substituents at C-25 could modulate potency and spectrum of activity.

The C-13 Position: Modifications at this site in other avermectins have been shown to influence their properties. oup.com

The Fused Ring System: Alterations to the benzofuran (B130515) or spiroketal moieties could lead to compounds with novel biological activities. researchgate.net

By combining rational drug design with efficient synthetic methodologies, it may be possible to develop new generations of antiparasitic agents based on the this compound template, potentially overcoming existing issues of drug resistance. biorxiv.org

Q & A

Basic Research Questions

Q. What are the core biosynthetic pathways involved in 23-Keto nemadectin production, and how can they be experimentally validated?

  • Methodological Answer : The biosynthetic pathways are driven by gene clusters (e.g., MOX1 and MOX2) in Streptomyces cyaneogriseus. To validate these pathways:

Use CRISPR-TAR cloning to isolate and overexpress the gene clusters (e.g., pCL-MOX1 and pCL-MOX2 plasmids) .

Perform transcriptional assays via RT-qPCR to measure expression levels of key genes (e.g., nemA1-1, nemC) under different regulatory conditions .

Quantify nemadectin yield via HPLC with a Hypersil C18 column (mobile phase: methanol:water [85:15], UV detection at 240 nm) .

Q. How can researchers optimize fermentation conditions to maximize this compound yield in Streptomyces cyaneogriseus?

  • Methodological Answer :

Seed Culture : Use medium containing glucose (10 g/L), yeast extract (5 g/L), and soybean meal (15 g/L) at pH 7.0–7.2, 28°C, 200 rpm for 24–28 hours .

Fermentation : Transfer 10% seed culture into medium with lactose (35 g/L), soybean meal (27.5 g/L), and glucose (80 g/L). Maintain pH 7.0–7.2 and 28°C for 8 days .

Monitor yield using HPLC, with typical yields ranging from 244 mg/L (wild-type) to 509 mg/L (engineered strains) .

Advanced Research Questions

Q. How does overexpression of the regulatory gene nemR enhance this compound biosynthesis, and what experimental approaches confirm its role?

  • Methodological Answer :

  • nemR encodes a LAL-family transcriptional activator that directly binds to conserved promoter sequences (e.g., 5′-TGGGGTGKATAGGGGGTA-3′) to upregulate operons like nemA1-1/A1-2/A2 .
  • Experimental Workflow :

Construct nemR knockout (ΔnemR) and overexpression strains using homologous recombination .

Compare transcriptional profiles via RT-qPCR: Wild-type MOX-101 shows 2–5× higher expression of biosynthetic genes than ΔnemR .

Overexpression of nemR under strong promoters (e.g., ermEp) increases yield by 73.5% (424 mg/L vs. 244 mg/L) .

Q. What strategies resolve contradictions in transcriptional data when analyzing nemadectin biosynthetic genes under varying regulatory conditions?

  • Methodological Answer :

Normalization : Use housekeeping genes (e.g., hrdB) as internal controls for RT-qPCR .

Time-Series Sampling : Collect RNA at multiple fermentation stages (days 4, 6, 8) to account for temporal expression variations .

Cross-Validation : Compare transcriptional data with HPLC yield metrics. For example, despite lower nemG transcription in ΔnemR, yield drops correlate more strongly with nemA1-1 downregulation .

Q. How can CRISPR-based genome editing be applied to engineer Streptomyces cyaneogriseus for enhanced this compound production?

  • Methodological Answer :

gRNA Design : Amplify gRNAs targeting MOX1 and MOX2 clusters using primers with PmeI/SwaI restriction sites .

CRISPR-TAR Cloning : Digest genomic DNA with Cas9/gRNA complexes, then capture gene clusters in yeast (Saccharomyces cerevisiae VL6–48) .

Yield Improvement : Overexpression of full MOX clusters in S. cyaneogriseus increases nemadectin production by 108.6% (509 mg/L vs. 244 mg/L) .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing batch-to-batch variability in nemadectin yield from engineered strains?

  • Methodological Answer :

ANOVA/Tukey’s Test : Compare yields across ≥3 biological replicates to identify significant differences (e.g., wild-type vs. ΔnemR vs. nemR-overexpression strains) .

QC Metrics : For HPLC data, calculate relative standard deviation (RSD) for retention times and peak areas. Acceptable RSD: <2% .

Batch Correction : If variability persists, request peptide content analysis (e.g., TFA removal <1%) for sensitive assays .

Tables of Key Findings

Intervention Yield (mg/L) Key Genes Affected Reference
Wild-type (MOX-101)244Baseline expression
nemR overexpression (ermEp)424 (+73.5%)nemA1-1, nemC, nemA4
Full MOX cluster overexpression509 (+108.6%)MOX1, MOX2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.